1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Catalog No.
S584515
CAS No.
5807-14-7
M.F
C7H13N3
M. Wt
139.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene

CAS Number

5807-14-7

Product Name

1,5,7-Triazabicyclo[4.4.0]dec-5-ene

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

InChI

InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9)

InChI Key

FVKFHMNJTHKMRX-UHFFFAOYSA-N

SMILES

C1CNC2=NCCCN2C1

Synonyms

LABOTEST-BB LT00847641;1,5,7-TRIAZABICYCLO[4.4.0]DEC-5-ENE;1,3,4,6,7,8-HEXAHYDRO-2H-PYRIMIDO[1,2-A]PYRIMIDINE;1,3,4,6,7,8-HEXAHYDRO-2H-PYRIMIDO[1,2-A]PYRIMIDINE, POLYMER-BOUND;TBD;2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-;1,5,7-Triazabicyl

Canonical SMILES

C1CNC2=NCCCN2C1

1,5,7-Triazabicyclo[4.4.0]dec-5-ene, commonly referred to as triazabicyclodecene, is an organic compound that belongs to the class of bicyclic guanidines. It is characterized by a bicyclic structure containing three nitrogen atoms within its framework, making it a unique member of the guanidine family. This compound appears as a colorless solid and is known for its strong basicity, which allows it to participate in various organic transformations. Its solubility in multiple solvents enhances its utility in

This compound has been investigated for its potential applications in various scientific research fields, including:

  • Organic chemistry: As a building block for the synthesis of more complex molecules with desired properties [].
  • Medicinal chemistry: As a potential scaffold for the development of new pharmaceutical drugs, due to its ability to interact with various biological targets [].
  • Materials science: As a component in the design of new functional materials, such as catalysts and sensors [].

As a strong base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene can fully deprotonate a variety of substrates including phenols and carboxylic acids. It serves as an effective catalyst in several key reactions:

  • Michael Reactions: It has been shown to catalyze Michael additions efficiently, facilitating the formation of carbon-carbon bonds .
  • Henry Reactions: Also known as nitroaldol reactions, these are catalyzed by this compound to produce β-nitro alcohols.
  • Transesterification: The compound can catalyze the exchange of alkoxy groups in esters.
  • Knoevenagel Condensations: This reaction involves the condensation of aldehydes with active methylene compounds .

Research indicates that 1,5,7-triazabicyclo[4.4.0]dec-5-ene exhibits potential biological activity. It has been studied for its role in enhancing the activity of peroxide compounds in aerobic α-hydroxylation reactions of ketones. This suggests that it may have applications in drug discovery and development due to its ability to facilitate complex organic transformations under mild conditions .

The synthesis of 1,5,7-triazabicyclo[4.4.0]dec-5-ene typically involves multi-step organic reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions: These involve forming the bicyclic structure through cyclization of suitable guanidine derivatives.
  • Functional Group Transformations: Modifications such as alkylation or acylation can be performed on existing guanidine structures to yield 1,5,7-triazabicyclo[4.4.0]dec-5-ene.
  • Catalytic Processes: Some synthetic routes utilize catalytic systems to facilitate the formation of this compound from other organic substrates .

1,5,7-Triazabicyclo[4.4.0]dec-5-ene finds applications across various fields:

  • Catalysis: It is widely used as an organocatalyst in organic synthesis for reactions such as transesterification and Michael additions.
  • Material Science: Due to its unique properties, it may be explored for use in creating advanced materials or polymers.
  • Pharmaceuticals: Its ability to enhance reaction rates and selectivity makes it a candidate for drug synthesis and development.

Studies have shown that 1,5,7-triazabicyclo[4.4.0]dec-5-ene interacts with various substrates through hydrogen bonding and coordination chemistry. The presence of multiple nitrogen atoms allows for significant interactions with electrophiles and nucleophiles alike, making it a versatile catalyst in organic transformations .

Several compounds share structural similarities with 1,5,7-triazabicyclo[4.4.0]dec-5-ene:

Compound NameStructure TypeUnique Features
1,8-Diazabicyclo(5.4.0)undec-7-eneBicyclic GuanidineStrong base; used similarly in catalysis
7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-eneMethyl DerivativeEnhanced basicity; reacts with CO2 for carbon capture
1,3-DiaminopropaneLinear Aliphatic AmineSimpler structure; less basic than triazabicyclodecene

The uniqueness of 1,5,7-triazabicyclo[4.4.0]dec-5-ene lies in its bicyclic structure combined with high basicity and catalytic efficiency across a broad range of

Physical Description

Liquid
Light yellow crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

139.110947427 g/mol

Monoisotopic Mass

139.110947427 g/mol

Heavy Atom Count

10

Appearance

Assay:≥95%A crystalline solid

UNII

KAF7GN82TM

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 18 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 44 of 62 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5807-14-7

Wikipedia

Triazabicyclodecene

General Manufacturing Information

Paint and Coating Manufacturing
2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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